4-Methyl-1H-indazole-3-carbaldehyde CAS number
4-Methyl-1H-indazole-3-carbaldehyde CAS number
An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The indazole scaffold is increasingly recognized as a "privileged structure" in drug discovery, and its 3-carbaldehyde functionalization offers a versatile handle for constructing complex molecular architectures.[1][2] This document delves into the compound's fundamental physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, explores its significant applications in the development of therapeutic agents, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the technical knowledge and practical insights required to effectively utilize this valuable chemical intermediate.
Compound Identification and Physicochemical Properties
4-Methyl-1H-indazole-3-carbaldehyde is identified by the CAS Number 885518-88-7 .[3][4] It is an off-white to light yellow solid at room temperature.[4] The strategic placement of the methyl group at the 4-position and the carbaldehyde at the 3-position of the indazole ring system makes it a crucial intermediate for creating a diverse range of 3-substituted indazole derivatives.[1]
Table 1: Physicochemical Properties of 4-Methyl-1H-indazole-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 885518-88-7 | [3][4] |
| Molecular Formula | C9H8N2O | N/A |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [4] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.51 ± 0.40 (Predicted) | [4] |
| Storage Temperature | 2-8°C, stored under nitrogen | [4] |
Synthesis and Mechanistic Insights: From Indole to Indazole
The synthesis of 1H-indazole-3-carboxaldehydes can be efficiently achieved through the nitrosation of corresponding indole precursors. This transformation is a powerful method that proceeds under mild acidic conditions, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole products with high yields.[1]
Reaction Principle
The core of this synthesis involves the reaction of an indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and an acid (e.g., HCl). The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the stable indazole heterocycle. Using a reverse addition protocol, where the indole solution is added to the pre-formed nitrosating agent, can minimize side reactions and improve yields.[1]
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-Methyl-1H-indazole-3-carbaldehyde from its indole precursor.
Caption: Synthesis workflow for 4-Methyl-1H-indazole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1]
Materials:
-
4-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
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Hydrochloric acid (2 N aq. solution)
-
Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Deionized water
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Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equiv.) in deionized water. Slowly add 2 N aqueous HCl (7 equiv.) while maintaining the temperature at 0°C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add DMF to this mixture.
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Reaction: Prepare a solution of 4-methyl-1H-indole (1 equiv.) in DMF. Add this solution slowly to the nitrosating agent mixture at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction by TLC.
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Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to obtain pure 4-Methyl-1H-indazole-3-carbaldehyde as a yellowish solid.[1]
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs, particularly kinase inhibitors used in oncology.[1][2] 4-Methyl-1H-indazole-3-carbaldehyde is a highly valuable intermediate because the aldehyde group is a versatile functional handle for diversification.[1]
Key applications include:
-
Kinase Inhibitor Synthesis: The indazole ring acts as a bioisostere of indole and can form critical hydrogen bonds within the ATP-binding pockets of kinases.[1] The aldehyde at the 3-position allows for the elaboration of side chains necessary for potency and selectivity, leading to the development of drugs like Axitinib and Pazopanib.[1]
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Intermediate for Heterocyclic Chemistry: The aldehyde function can be readily converted into a wide array of other functionalities. It provides convenient access to alkenes (via Wittig or Knoevenagel condensations), secondary alcohols (via reduction), amines (via reductive amination), and other heteroaromatic systems like oxazoles or thiazoles through cyclization reactions.[1]
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Fragment-Based Drug Discovery: As a functionalized heterocyclic core, it serves as an excellent starting point in fragment-based screening campaigns to identify novel binding motifs for various biological targets.
Versatility as a Chemical Intermediate
The diagram below illustrates the synthetic possibilities branching from the aldehyde functional group of 4-Methyl-1H-indazole-3-carbaldehyde.
Caption: Synthetic utility of the 3-carbaldehyde functional group.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Methyl-1H-indazole-3-carbaldehyde. It is intended for R&D use only.[3]
Table 2: Hazard and Precautionary Information
| Category | Recommendation | Source |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [6][7][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat. Use in a well-ventilated area, preferably a chemical fume hood. | [7][9][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [6][7][9] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Store refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain product quality. | [4][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [7][9] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | [7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][9] |
Conclusion
4-Methyl-1H-indazole-3-carbaldehyde (CAS: 885518-88-7) is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined properties, accessible synthesis, and exceptional synthetic versatility make it a compound of high interest. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibition and other signal transduction pathways, a thorough understanding of this intermediate is essential for accelerating the drug discovery pipeline.
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